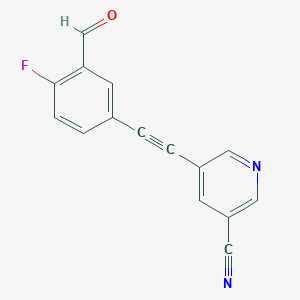
5-((4-Fluoro-3-formylphenyl)ethynyl)nicotinonitrile
Cat. No. B8801746
M. Wt: 250.23 g/mol
InChI Key: SWDYGLTYPAREOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915424B2
Procedure details


Combine 5-trimethylsilanylethynyl-nicotinonitrile (1.30 g, 11.5 mmol), (prepared as described in PREPARATION 3), 2-fluoro-5-iodobenzaldehyde (3.45 g, 13.8 mmol, (prepared essentially as described in Tet. Lett., 33, 7499, (1992)), bis(triphenylphosphine)palladium (II) dichloride (404 mg, 0.575 mmol), copper (I) iodide (219 mg, 1.15 mmol), and triethylamine (22.4 mL, 161 mmol) in tetrahydrofuran (9 mL). Cool the suspension to −78° C. and treat with a 1.0 M solution of tetrabutylammonium fluoride (11.5 mL) in tetrahydrofuran. After 10 min, heat to 60° C. for 2 h. Cool to room temperature and filter through diatomaceous earth washing with ethyl acetate. Purify the crude product by silica gel chromatography, eluting with a gradient from 80:20 to 60:40 hexanes:ethyl acetate, to give the title compound as an off-white crystalline solid (1.3 g, 45%).



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
bis(triphenylphosphine)palladium
Quantity
404 mg
Type
catalyst
Reaction Step Five

Name
copper (I) iodide
Quantity
219 mg
Type
catalyst
Reaction Step Six

Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13])(C)C.[F:15][C:16]1[CH:23]=[CH:22][C:21](I)=[CH:20][C:17]=1[CH:18]=[O:19].C(N(CC)CC)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[F:15][C:16]1[CH:23]=[CH:22][C:21]([C:5]#[C:6][C:7]2[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=2)[C:12]#[N:13])=[CH:20][C:17]=1[CH:18]=[O:19] |f:3.4,^1:60,74|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=C(C#N)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C=C(C=C1)I
|
Step Two
|
Name
|
|
|
Quantity
|
22.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
bis(triphenylphosphine)palladium
|
|
Quantity
|
404 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Step Six
|
Name
|
copper (I) iodide
|
|
Quantity
|
219 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 60° C. for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the crude product by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient from 80:20 to 60:40 hexanes
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)C#CC=1C=NC=C(C#N)C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
